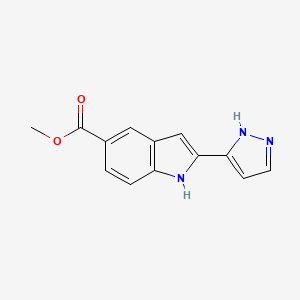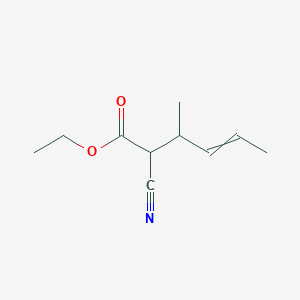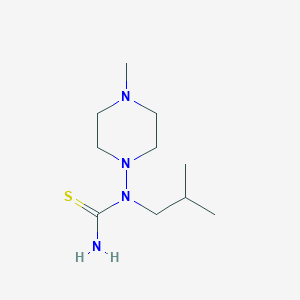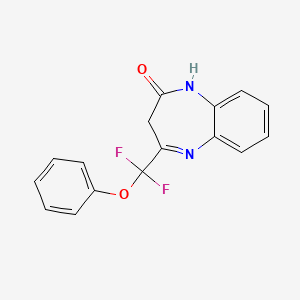![molecular formula C21H37NO B14223838 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol CAS No. 782442-44-8](/img/structure/B14223838.png)
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other hydrocarbon-based products. This compound is characterized by its bulky tert-butyl groups, which provide steric hindrance, making it an effective stabilizer against oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol typically involves the alkylation of phenol with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include a controlled temperature and pressure to ensure selective ortho-alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Esterification and Alkylation: Under acidic conditions, the compound can undergo esterification and alkylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Esterification: Acidic catalysts like sulfuric acid are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Esterification: Ester derivatives of the phenolic compound.
Aplicaciones Científicas De Investigación
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Industry: Utilized in the production of lubricants, fuels, and other hydrocarbon-based products to prevent oxidation and degradation
Mecanismo De Acción
The antioxidant properties of 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby stabilizing the materials it is added to .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic compound used as an antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol is unique due to its specific diethylamino propyl group, which may impart different solubility and reactivity characteristics compared to its analogs. This structural variation can influence its effectiveness and application in different fields.
Propiedades
Número CAS |
782442-44-8 |
|---|---|
Fórmula molecular |
C21H37NO |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[3-(diethylamino)propyl]phenol |
InChI |
InChI=1S/C21H37NO/c1-9-22(10-2)13-11-12-16-14-17(20(3,4)5)19(23)18(15-16)21(6,7)8/h14-15,23H,9-13H2,1-8H3 |
Clave InChI |
TVYIYLKXQBDTHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)





![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)

![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
